Sodium 4-Acetylbenzenesulfonate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
61827-67-6 |
|---|---|
Molecular Formula |
C8H8NaO4S |
Molecular Weight |
223.20 g/mol |
IUPAC Name |
sodium;4-acetylbenzenesulfonate |
InChI |
InChI=1S/C8H8O4S.Na/c1-6(9)7-2-4-8(5-3-7)13(10,11)12;/h2-5H,1H3,(H,10,11,12); |
InChI Key |
JZIBEOJBBDOVSB-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)O.[Na] |
Other CAS No. |
61827-67-6 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Sodium 4 Acetylbenzenesulfonate
Direct Synthesis Methodologies
The direct synthesis of Sodium 4-acetylbenzenesulfonate (B8370360) can be approached through several chemical pathways. Key methods include the oxidation of suitable precursors and other established synthetic strategies like electrophilic aromatic substitution.
One viable synthetic route to Sodium 4-acetylbenzenesulfonate involves the oxidation of the ethyl group of a precursor, Sodium 4-ethylbenzenesulfonate (B229782). This transformation targets the benzylic position, which is the carbon atom directly attached to the aromatic ring, due to its enhanced reactivity.
The oxidation of an ethylbenzene (B125841) derivative to the corresponding acetophenone (B1666503) is a well-established transformation in organic chemistry. acs.orgrsc.orgresearchgate.net Various oxidizing agents can be employed to achieve this conversion. While specific documented procedures for the direct oxidation of Sodium 4-ethylbenzenesulfonate are not prevalent, the general principles of benzylic oxidation are applicable. Reagents such as potassium permanganate (KMnO4) are known to oxidize the alkyl side chains of benzene (B151609) rings. masterorganicchemistry.com The reaction with alkyl benzene sulfonates, in particular, has been noted. mst.edu Careful control of reaction conditions, such as temperature and reagent stoichiometry, is crucial to ensure the reaction stops at the ketone (acetyl) stage, as vigorous oxidation can lead to the formation of the corresponding carboxylic acid. masterorganicchemistry.com
Table 1: Key Parameters for Oxidation of Ethylbenzene Derivatives
| Oxidizing System | Typical Substrate | Product | General Conditions |
|---|---|---|---|
| Potassium Permanganate (KMnO4) | Alkylbenzenes | Benzoic Acids (vigorous) or Ketones (milder) | Aqueous solution, often with heat |
| Cobalt/Bromide Catalysis with O2 | Ethylbenzene | Acetophenone | Acetic acid solvent, elevated temperature and pressure acs.org |
| Palladium Nanoparticles with TBHP | Ethylbenzene | Acetophenone | Acetonitrile (B52724) solvent, mild conditions rsc.org |
An alternative and widely recognized method for synthesizing aryl ketones is the Friedel-Crafts acylation. sigmaaldrich.comorganic-chemistry.org This electrophilic aromatic substitution reaction involves treating an aromatic compound with an acylating agent, such as an acyl chloride or acid anhydride, in the presence of a strong Lewis acid catalyst. chemguide.co.uklibretexts.org
In the context of synthesizing this compound, the starting material would be sodium benzenesulfonate (B1194179). The reaction would proceed by treating sodium benzenesulfonate with acetyl chloride (CH₃COCl) and a Lewis acid catalyst like aluminum chloride (AlCl₃). sigmaaldrich.com The reaction mechanism involves the formation of a highly electrophilic acylium ion, which then attacks the benzene ring.
It is important to note a key limitation of the Friedel-Crafts reaction: the presence of deactivating groups on the aromatic ring can hinder or prevent the reaction. libretexts.org The sulfonate group (-SO₃Na) is a strongly deactivating group, which would make the acylation of sodium benzenesulfonate challenging and may require forcing conditions to achieve a reasonable yield.
This compound as a Key Synthetic Intermediate
The structure of this compound, featuring both a sulfonate group and a reactive acetyl group, makes it a versatile intermediate for further chemical modifications.
This compound serves as a direct precursor to 4-acetylbenzenesulfonyl chloride. The conversion of a sodium sulfonate salt to the corresponding sulfonyl chloride is a standard and crucial transformation in sulfur chemistry. This reaction is typically achieved by treating the anhydrous sodium sulfonate salt with a chlorinating agent.
Common reagents for this purpose include:
Phosphorus pentachloride (PCl₅)
Chlorosulfonic acid (ClSO₃H)
Thionyl chloride (SOCl₂)
The resulting 4-acetylbenzenesulfonyl chloride is a highly reactive compound, particularly valuable in the synthesis of sulfonamides and sulfonate esters.
Table 2: Reagents for Conversion of Sodium Sulfonates to Sulfonyl Chlorides
| Reagent | Byproducts | Typical Conditions |
|---|---|---|
| Phosphorus Pentachloride (PCl₅) | POCl₃, NaCl | Heating the solid mixture |
| Chlorosulfonic Acid (ClSO₃H) | HCl, H₂SO₄ | Often used in excess as a solvent |
| Thionyl Chloride (SOCl₂) | SO₂, NaCl | Often requires a catalyst (e.g., DMF) |
Sulfonated aromatic polymers are a significant class of materials investigated for applications such as proton exchange membranes. researchgate.net One common method to produce these materials is through the post-polymerization sulfonation of an existing aromatic polymer. digitellinc.com Reagents like acetyl sulfate, generated in situ, are used for this "soft" sulfonation, which allows for controlled introduction of sulfonate groups with minimal side reactions. osti.govnih.govosti.gov
While direct polymerization of this compound is not widely documented, its structure lends itself to being a potentially valuable functional monomer. In such a scenario, the sulfonate group provides hydrophilicity and ionic conductivity, while the acetyl group offers a reactive site. After polymerization into a polyphenylsulfonate backbone, the acetyl groups could be used for:
Cross-linking: The ketone functionality can undergo reactions to form cross-links between polymer chains, enhancing the mechanical and thermal stability of the resulting material.
Post-polymerization modification: The acetyl group can be a handle for further chemical functionalization, allowing for the attachment of other specific chemical moieties to tune the polymer's properties.
This compound is an important starting material for the synthesis of a specific class of sulfonamides—those containing a 4-acetylphenyl group. The synthesis is a two-step process:
Formation of the Sulfonyl Chloride: As detailed in section 2.2.1, this compound is first converted into 4-acetylbenzenesulfonyl chloride.
Reaction with an Amine: The resulting 4-acetylbenzenesulfonyl chloride is then reacted with a primary or secondary amine in the presence of a base (such as pyridine or triethylamine) to yield the corresponding N-substituted 4-acetylbenzenesulfonamide. cbijournal.com
This pathway allows for the incorporation of the 4-acetylbenzenesulfonamide moiety into a wide variety of molecules, which is of interest in medicinal chemistry and materials science. scholarsresearchlibrary.comucl.ac.uk
Formation of Pyrylium (B1242799) Salts and Related Structures
This compound serves as a key precursor in the synthesis of functionalized pyrylium salts. The acetyl group attached to the benzene ring allows it to act as an acetophenone derivative in condensation reactions that form the core pyrylium ring structure. Pyrylium salts are notable for their aromatic, cationic oxygen-containing heterocyclic ring, which makes them highly reactive towards nucleophiles and valuable as intermediates in organic synthesis. wikipedia.orgnih.gov
The most common method for synthesizing 2,4,6-triaryl-substituted pyrylium salts involves the acid-catalyzed condensation of two equivalents of an acetophenone derivative with one equivalent of a benzaldehyde derivative. wikipedia.orgnih.govstackexchange.com In this context, this compound provides the acetophenone component. The reaction typically proceeds via an initial aldol condensation to form a chalcone, which then reacts with a second molecule of the acetophenone derivative to cyclize and form the pyrylium ring. nih.govresearchgate.net
The inclusion of the sulfonate group from this compound is particularly significant. This functional group is retained in the final pyrylium salt structure, imparting increased water solubility to the otherwise organic-soluble aromatic salt. This modification is crucial for applications in aqueous media or for creating materials with specific hydrophilic properties.
The general reaction scheme is as follows:
Table 1: Synthesis of a Sulfonated Pyrylium Salt An interactive data table detailing the reactants and expected product in the synthesis of a pyrylium salt using this compound.
| Role | Compound | Structure | Key Feature |
|---|---|---|---|
| Acetophenone Derivative (2 eq.) | This compound | C₈H₇NaO₄S | Provides the acetyl group and the water-solubilizing sulfonate group. |
| Benzaldehyde Derivative (1 eq.) | Benzaldehyde | C₇H₆O | Forms the central part of the 1,5-dicarbonyl intermediate. |
| Acid Catalyst / Solvent | e.g., HBF₄, Ac₂O | - | Promotes condensation and cyclization. |
| Product | 2,6-bis(4-sulfophenyl)-4-phenylpyrylium salt | C₂₃H₁₇O₇S₂⁺ | A triarylpyrylium salt with hydrophilic sulfonate groups. |
This synthetic route allows for the creation of pyrylium salts with tailored properties. By choosing different substituted benzaldehydes, a wide variety of functional pyrylium salts can be produced, where the sulfonate groups ensure solubility and provide sites for further chemical modification. researchgate.net
Building Block in Complex Molecular Architectures
The unique combination of a reactive acetyl group and a solubilizing sulfonate group makes this compound a valuable building block for the construction of complex molecular architectures. Its primary documented use is in the preparation of specialized fluorescent compounds that operate in the near-infrared (NIR) to short-wave infrared (SWIR) regions, which are critical for advanced imaging and detection applications. chemicalbook.comchemicalbook.com
In the synthesis of these complex dyes, the acetylbenzenesulfonate moiety can be incorporated into larger conjugated systems. The sulfonate group enhances the aqueous solubility of the resulting large organic molecules, which is often a requirement for biological imaging applications. Furthermore, the electronic properties of the sulfonate group can influence the photophysical characteristics, such as the absorption and emission wavelengths, of the final fluorescent compound.
The role of this compound as a molecular building block extends to the development of functional materials. Phenolic compounds and other functionalized aromatics are increasingly used to assemble materials with applications ranging from biomedicine to catalysis. nih.govresearchgate.net The structures derived from this compound can be designed to self-assemble into larger, ordered architectures.
Table 2: Applications of Complex Architectures Derived from this compound An interactive data table summarizing the properties and applications of complex molecules synthesized using this compound as a building block.
| Molecular Architecture | Key Property | Application | Reference |
|---|---|---|---|
| NIR-SWIR Fluorescent Dyes | Emission in the 700-1700 nm range, water solubility. | In vivo imaging, biological detection, optical sensing. | chemicalbook.comchemicalbook.com |
| Functional Polymers | Incorporation of charged sulfonate groups. | Ion-exchange resins, conductive polymers, materials with controlled wettability. | nih.gov |
| Supramolecular Assemblies | Directed self-assembly via ionic and aromatic interactions. | Chemical sensors, drug delivery systems, porous networks. | nih.govresearchgate.net |
By participating in reactions to form pyrylium salts, which are themselves versatile intermediates, this compound provides a gateway to numerous complex structures. Pyrylium salts can be converted into pyridines, pyridinium (B92312) salts, and various other heterocycles, which are foundational components in supramolecular chemistry and materials science. wikipedia.orgnih.gov This positions this compound as a fundamental precursor for creating sophisticated, functional molecular systems.
Mechanistic Investigations of Chemical Transformations Involving Sodium 4 Acetylbenzenesulfonate
Catalytic Oxidation Mechanisms
The catalytic oxidation of sodium 4-ethylbenzenesulfonate (B229782) to sodium 4-acetylbenzenesulfonate (B8370360) represents a critical transformation, converting an alkyl group into a more functionalized acetyl moiety. While direct studies on the catalytic oxidation of this specific sulfonated compound are not extensively detailed in publicly available literature, a comprehensive understanding can be constructed by drawing parallels with the well-documented catalytic oxidation of ethylbenzene (B125841) to acetophenone (B1666503). These analogous reactions provide valuable insights into the plausible mechanisms, intermediates, and catalytic systems that would be involved.
Role in C-H Bond Activation and Functionalization
The conversion of the ethyl group in sodium 4-ethylbenzenesulfonate to an acetyl group fundamentally involves the activation and functionalization of the benzylic C-H bonds. In analogous catalytic systems for ethylbenzene oxidation, transition metal catalysts, particularly those based on cobalt, iron, and copper, are pivotal in facilitating this C-H bond activation researchgate.netresearchgate.netrsc.org. The mechanism is generally believed to proceed via a free radical autoxidation pathway rsc.org.
The process is initiated by the generation of radicals, which then abstract a hydrogen atom from the ethyl group of the substrate to form a more stable benzylic radical. This radical subsequently reacts with oxygen to form a peroxyl radical. This peroxyl radical can then abstract a hydrogen from another substrate molecule, propagating the radical chain and forming a hydroperoxide intermediate, 1-(4-sulfophenyl)ethyl hydroperoxide. The decomposition of this hydroperoxide, often catalyzed by the same transition metal, leads to the formation of the acetyl group of sodium 4-acetylbenzenesulfonate and other byproducts. The catalyst's role is thus to lower the energy barrier for the initial C-H bond cleavage and to control the subsequent oxidation steps.
Kinetic and Thermodynamic Parameters of Formation
The kinetics of the catalytic oxidation of ethylbenzene to acetophenone have been the subject of detailed modeling studies, and these can be extrapolated to understand the formation of this compound researchgate.netlpnu.uaresearchgate.net. The reaction rate is influenced by several factors, including the concentrations of the substrate, oxidant (typically molecular oxygen or a peroxide), and catalyst, as well as temperature and pressure researchgate.netlpnu.ua.
Interactive Table: Factors Influencing Reaction Kinetics in Ethylbenzene Oxidation (as an analogue for Sodium 4-Ethylbenzenesulfonate Oxidation)
| Parameter | Effect on Reaction Rate | Typical Observation |
| Catalyst Concentration | Increases rate | First-order dependence often observed researchgate.net |
| Substrate Concentration | Increases rate | First-order dependence often observed researchgate.net |
| Oxidant Concentration | Increases rate up to a point | Excess oxidant can lead to over-oxidation researchgate.net |
| Temperature | Increases rate | Follows Arrhenius behavior researchgate.netlpnu.ua |
Thermodynamically, the oxidation of an ethyl group to an acetyl group is an exothermic process. However, the reaction requires a significant activation energy, necessitating the use of a catalyst to proceed at a reasonable rate under mild conditions.
Analysis of Reaction Intermediates and Pathways
The pathway for the catalytic oxidation of sodium 4-ethylbenzenesulfonate to this compound is expected to proceed through several key intermediates, analogous to those observed in ethylbenzene oxidation rsc.orgresearchgate.net. The primary intermediate is the corresponding hydroperoxide, 1-(4-sulfophenyl)ethyl hydroperoxide. This intermediate can then decompose through various pathways.
The main pathway leads to the formation of this compound and water. However, side reactions can also occur, leading to the formation of 1-(4-sulfophenyl)ethanol as a significant byproduct through the reduction of the hydroperoxide rsc.org. Further oxidation of this compound can also occur, leading to ring-opening products, especially under harsh reaction conditions or with highly active catalysts researchgate.net. The selectivity towards this compound is therefore a critical aspect of catalyst and process design, aiming to maximize the decomposition of the hydroperoxide to the desired ketone while minimizing the formation of the alcohol and subsequent degradation products.
Cooperativity in Hetero-dinuclear Catalytic Systems
While specific applications of hetero-dinuclear catalysts for the oxidation of sodium 4-ethylbenzenesulfonate are not widely reported, the principles of cooperativity in such systems suggest potential advantages. Hetero-dinuclear catalysts, which contain two different metal centers in close proximity, can exhibit unique catalytic properties that are not observed in their mononuclear or homonuclear counterparts.
In the context of oxidation reactions, one metal center could be responsible for activating the substrate (e.g., through C-H activation), while the other metal center could activate the oxidant (e.g., O2 or H2O2). This division of labor can lead to enhanced reaction rates and selectivities. For instance, in copper-based systems for ethylbenzene oxidation, the formation of different copper-oxygen species, including dimeric structures, is thought to influence the reaction pathway and product distribution iitm.ac.in. A hetero-dinuclear system could potentially offer even greater control over the formation and reactivity of these active oxygen species, thereby improving the efficiency of the conversion of sodium 4-ethylbenzenesulfonate to this compound.
Biological and Environmental Mechanistic Pathways
In the environment, this compound has been identified as a key transient intermediate in the biodegradation of linear alkylbenzenesulfonates (LAS), which are widely used anionic surfactants nih.gov. The degradation of these xenobiotic compounds is a complex process carried out by microbial communities.
Intermediacy in Linear Alkylbenzenesulfonate (LAS) Degradation
The biodegradation of LAS occurs in a stepwise manner. The initial steps involve the shortening of the alkyl chain of the LAS molecule through ω-oxidation and β-oxidation, leading to the formation of a variety of sulfophenylcarboxylates (SPCs) nih.govnih.gov. One such SPC, 3-(4-sulfophenyl)butyrate (3-C4-SPC), is a substrate for the bacterium Comamonas testosteroni KF-1 nih.gov.
In the metabolic pathway of this bacterium, 3-C4-SPC is converted to this compound (also referred to as 4-sulfoacetophenone or SAP in the literature) nih.gov. This transformation involves the removal of an acetyl group from a derivatized form of 3-C4-SPC. This compound is a transient intermediate in this pathway and does not accumulate in the culture medium nih.gov.
The subsequent step in the degradation pathway is the Baeyer-Villiger monooxygenation of this compound. This reaction is catalyzed by an inducible NADPH-dependent SAP-oxygenase enzyme, which converts this compound into 4-sulfophenyl acetate (B1210297) (SPAc) nih.gov. This ester is then hydrolyzed by an esterase to yield 4-sulfophenol and acetate nih.gov. The 4-sulfophenol then enters a pathway involving ring cleavage and desulfonation, ultimately leading to the complete mineralization of the original LAS molecule nih.gov.
Interactive Table: Key Steps in the Biodegradation of 3-(4-Sulfophenyl)Butyrate Involving this compound
| Step | Substrate | Key Enzyme | Product |
| Formation | 3-(4-Sulfophenyl)butyrate (3-C4-SPC) | Not fully elucidated | This compound |
| Oxygenation | This compound | SAP-oxygenase (a Baeyer-Villiger monooxygenase) | 4-Sulfophenyl acetate (SPAc) |
| Hydrolysis | 4-Sulfophenyl acetate (SPAc) | Esterase | 4-Sulfophenol and Acetate |
This well-defined biological pathway highlights the importance of this compound as a central intermediate in the environmental breakdown of a major class of surfactants.
Enzymatic Conversion Mechanisms (e.g., Baeyer-Villiger Monooxygenation)
The biodegradation of this compound, also known as 4-sulfoacetophenone (SAP), is a critical step in the mineralization of certain xenobiotic compounds like linear alkylbenzene sulfonate (LAS) surfactants. A key enzymatic mechanism involved in this process is the Baeyer-Villiger monooxygenation. nih.govwikipedia.org
In the bacterium Comamonas testosteroni KF-1, which is capable of mineralizing sulfophenylcarboxylates (SPCs), a specific Baeyer-Villiger monooxygenase (BVMO) has been identified and characterized. nih.govuni-konstanz.de This enzyme, named 4-sulfoacetophenone Baeyer-Villiger monooxygenase (SAPMO), is an NADPH-dependent oxidoreductase. nih.gov BVMOs are a class of enzymes that catalyze the insertion of an oxygen atom into a carbon-carbon bond of a ketone, resulting in the formation of an ester or lactone. wikipedia.orgmdpi.com
The SAPMO enzyme in C. testosteroni KF-1 specifically targets this compound (SAP) and converts it into 4-sulfophenyl acetate (SPAc). nih.govuni-konstanz.de This transformation is a crucial detoxification step, as it breaks down the ketone structure of the xenobiotic metabolite. The reaction is strictly dependent on the presence of NADPH as a reducing equivalent. nih.gov
The catalytic process, typical for BVMOs, involves the reduction of a flavin adenine (B156593) dinucleotide (FAD) cofactor by NADPH. This reduced flavin then reacts with molecular oxygen to form a peroxyflavin intermediate, which is the key oxygenating species that attacks the carbonyl carbon of the this compound substrate. wikipedia.org A subsequent rearrangement, known as the Criegee intermediate, leads to the insertion of an oxygen atom and the formation of the ester product, 4-sulfophenyl acetate. wikipedia.org
Further studies have shown that the gene encoding for SAPMO in C. testosteroni KF-1 is inducibly transcribed when the bacterium is grown in the presence of 3-(4-sulfophenyl)butyrate (3-C4-SPC), a precursor to SAP in the LAS degradation pathway. nih.govuni-konstanz.de This indicates a specific and regulated genetic response to the presence of these xenobiotic compounds.
The specificity of SAPMO has also been investigated. While it efficiently converts this compound, it also shows activity towards other structurally similar compounds like phenylacetone (B166967) and 4-hydroxyacetophenone. However, it is inactive against substrates such as cyclohexanone (B45756) and progesterone, demonstrating a degree of substrate specificity. uni-konstanz.de
| Enzyme | Source Organism | Substrate | Product | Cofactor |
| 4-sulfoacetophenone Baeyer-Villiger monooxygenase (SAPMO) | Comamonas testosteroni KF-1 | This compound (SAP) | 4-Sulfophenyl acetate (SPAc) | NADPH |
Characterization of Biological Degradation Products
The enzymatic degradation of this compound results in the formation of distinct downstream metabolites. The primary product of the Baeyer-Villiger monooxygenation of this compound by the SAPMO enzyme is 4-sulfophenyl acetate (SPAc). nih.govuni-konstanz.de
However, the metabolic pathway does not terminate with the formation of this ester. In Comamonas testosteroni KF-1, a second enzyme, an esterase named 4-sulfophenylacetate esterase (SPAcE), has been identified and purified. nih.govuni-konstanz.de This enzyme catalyzes the hydrolysis of 4-sulfophenyl acetate.
The action of SPAcE on 4-sulfophenyl acetate yields two products: 4-sulfophenol and acetate. nih.govuni-konstanz.de These products are significantly less complex than the parent compound and can be further assimilated by the bacterium's central metabolism. The acetate can directly enter the citric acid cycle, while the 4-sulfophenol is a substrate for further degradation.
Sequential enzymatic assays using purified SAPMO and SPAcE have confirmed the stoichiometric conversion of this compound. When these two enzymes are added sequentially with NADPH, this compound is converted first to 4-sulfophenyl acetate, and then to 4-sulfophenol and acetate in a 1:1:1:1 molar ratio. uni-konstanz.de This provides clear evidence for the complete two-step enzymatic degradation of the xenobiotic ketone.
| Precursor Compound | Enzyme(s) | Degradation Product(s) |
| This compound (SAP) | 4-sulfoacetophenone Baeyer-Villiger monooxygenase (SAPMO) | 4-Sulfophenyl acetate (SPAc) |
| 4-Sulfophenyl acetate (SPAc) | 4-sulfophenylacetate esterase (SPAcE) | 4-Sulfophenol and Acetate |
Advanced Analytical Methodologies for the Characterization and Quantification of Sodium 4 Acetylbenzenesulfonate
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the qualitative analysis of sodium 4-acetylbenzenesulfonate (B8370360), offering insights into its molecular structure and bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic compounds, including sodium 4-acetylbenzenesulfonate. slideshare.netresearchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR) within the molecule. slideshare.netbbhegdecollege.com
For a related compound, methyl 4-acetylbenzenesulfonate, ¹H and ¹³C NMR spectra have been reported. rsc.org In ¹H NMR, the aromatic protons typically appear as distinct signals, often as doublets due to coupling with adjacent protons. The methyl protons of the acetyl group would be expected to produce a singlet in a specific region of the spectrum. rsc.org In ¹³C NMR, each unique carbon atom in the molecule gives rise to a separate signal, with the carbonyl carbon of the acetyl group and the carbon atom attached to the sulfonate group having characteristic chemical shifts. chemicalbook.com The specific chemical shifts and coupling constants observed in the NMR spectra allow for the unambiguous assignment of each proton and carbon, confirming the molecular structure.
Table 1: Representative NMR Data for a Related Acetylbenzenesulfonate Derivative This table presents data for a closely related compound to illustrate the expected NMR signals.
Source: Adapted from similar structures in literature. acgpubs.org
Mass Spectrometry (MS) for Molecular Confirmation and Degradation Studies
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, MS can confirm its molecular formula by identifying the molecular ion peak. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the compound's identity. rsc.org Fragmentation patterns observed in the mass spectrum can also offer structural information, as the molecule breaks apart in a predictable manner. This technique is also valuable in studying the degradation of the compound, as it can identify the byproducts and intermediates formed during decomposition processes.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Monitoring and Detection
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. researchgate.net Molecules with chromophores, such as the aromatic ring and acetyl group in this compound, absorb light at specific wavelengths. This property allows for the use of UV-Vis spectroscopy in several analytical applications. It can be used to monitor the progress of a chemical reaction involving this compound by observing the change in absorbance at a characteristic wavelength. rsc.org Furthermore, it serves as a common detection method in techniques like High-Performance Liquid Chromatography. researchgate.net For related compounds like sodium sulfanilate, the UV-Vis absorption spectra are known to be influenced by pH. researchgate.net
Chromatographic Separation and Quantification Methods
Chromatographic techniques are essential for separating this compound from mixtures and for its precise quantification.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is the premier method for the analysis of non-volatile compounds like this compound. researchgate.netscielo.br The development of a robust HPLC method involves selecting the appropriate stationary phase (column), mobile phase, and detector. nih.gov For sulfonated aromatic compounds, reversed-phase HPLC is commonly employed, often using C8 or C18 columns. researchgate.netscielo.brnih.gov
Method validation is a critical step to ensure the reliability of the analytical data. scielo.br This process, guided by organizations like the International Conference on Harmonisation (ICH), involves demonstrating the method's specificity, linearity, precision, accuracy, and robustness. nih.govwu.ac.th Linearity is established by creating a calibration curve from standards of known concentrations. Precision refers to the closeness of repeated measurements, while accuracy is the closeness of the measured value to the true value. scielo.br
Table 2: Typical Parameters for HPLC Method Validation
Optimisation of Chromatographic Conditions
Optimizing chromatographic conditions is key to achieving good resolution, symmetrical peak shapes, and reasonable analysis times. nih.gov For ionic compounds like this compound, several factors in the mobile phase can be adjusted. The type and concentration of the organic modifier (e.g., acetonitrile (B52724) or methanol) influence the retention time. osaka-soda.co.jp The pH of the mobile phase can affect the ionization state of the analyte and, consequently, its retention. osaka-soda.co.jp The addition of an ion-pairing agent or a salt like sodium perchlorate (B79767) to the mobile phase can improve peak shape and retention for highly polar or ionic compounds. researchgate.netosaka-soda.co.jp The flow rate and column temperature are also critical parameters that can be fine-tuned to enhance the separation efficiency. waters.comnih.gov
Application in Reaction Mixture Analysis
The synthesis of this compound and related compounds requires careful monitoring to ensure optimal yield, purity, and control over potential impurities. Advanced analytical methodologies, particularly High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable tools for the real-time analysis of reaction mixtures. These techniques provide critical insights into reaction kinetics, the formation of intermediates, and the impurity profile.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of this compound in reaction mixtures. Its high resolution and sensitivity enable the separation and quantification of the main product from starting materials, by-products, and potential impurities. A typical application involves the monitoring of the sulfonation of acetophenone (B1666503). acs.org
A reverse-phase HPLC method is often employed for this purpose. The separation is typically achieved on a C8 or C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. sielc.comchromatographyonline.com The use of a gradient elution, where the mobile phase composition is changed over time, allows for the effective separation of compounds with a wide range of polarities. chromatographyonline.com
Table 1: Illustrative HPLC Method Parameters for Reaction Mixture Analysis
| Parameter | Condition |
| Column | C8, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.05 M Potassium Phosphate Monobasic (pH 3.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This method allows for the baseline separation of this compound from the starting material, acetophenone, and common impurities such as other isomers of acetylbenzenesulfonic acid and unreacted sulfonating agents. The quantification is achieved by comparing the peak area of the analyte in the sample to that of a known standard. For enhanced sensitivity and specificity, especially for detecting trace-level impurities, Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) can be utilized. mdpi.com This is particularly important for identifying and quantifying potential genotoxic impurities that may arise during the synthesis. mdpi.comgoogle.com
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-invasive method for monitoring the progress of the reaction in real-time, directly within the reaction vessel. nih.govnih.gov By acquiring NMR spectra at regular intervals, it is possible to track the disappearance of starting material signals and the appearance of product signals. This provides valuable kinetic data and can help in understanding the reaction mechanism. nih.gov For the synthesis of this compound, ¹H NMR and ¹³C NMR would be the primary techniques.
Table 2: Representative ¹H NMR Chemical Shifts for Reaction Monitoring
| Compound | Functional Group | Chemical Shift (δ, ppm) (Illustrative) |
| Acetophenone | -COCH₃ | ~2.6 |
| Aromatic-H | 7.4 - 8.0 | |
| This compound | -COCH₃ | ~2.7 |
| Aromatic-H (ortho to -SO₃Na) | ~8.1 | |
| Aromatic-H (ortho to -COCH₃) | ~8.0 |
By integrating the respective peaks, the relative concentrations of the reactants and products can be determined throughout the course of the reaction. This data is crucial for optimizing reaction conditions such as temperature, reaction time, and catalyst loading to maximize the yield and minimize the formation of by-products.
Computational Chemistry and Theoretical Modeling of Sodium 4 Acetylbenzenesulfonate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on quantum mechanics, are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation (or its approximations) for a given arrangement of atoms to determine the electronic distribution and energy of the system.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. nist.gov This approach offers a good balance between computational cost and accuracy, making it suitable for studying molecules of the size of 4-acetylbenzenesulfonate (B8370360). n-nitrosamine.comresearchgate.net
DFT calculations can be employed to determine a variety of molecular properties for the 4-acetylbenzenesulfonate anion. These properties are crucial for understanding its stability, reactivity, and interactions. Key molecular properties that can be calculated include:
Optimized Molecular Geometry: Determination of the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. up.ac.za
Molecular Electrostatic Potential (MEP): This provides a map of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
Illustrative DFT-Calculated Molecular Properties of 4-Acetylbenzenesulfonate Anion
| Property | Calculated Value (Illustrative) | Significance |
|---|---|---|
| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicator of chemical stability and reactivity. A larger gap suggests higher stability. |
| Dipole Moment | 5.8 D | Measure of the overall polarity of the molecule. |
| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution; calculated as (ELUMO - EHOMO) / 2. |
| Electronegativity (χ) | 3.85 eV | Tendency to attract electrons; calculated as -(EHOMO + ELUMO) / 2. |
Quantum chemical calculations are invaluable for mapping out the potential energy surface of a chemical reaction. This allows for the elucidation of reaction mechanisms, identification of intermediates, and characterization of transition states. For Sodium 4-Acetylbenzenesulfonate, this could involve studying its synthesis, degradation, or its role in a catalytic cycle. rsc.org
By calculating the energies of reactants, products, intermediates, and transition states, a reaction profile can be constructed. The activation energy, which is the energy difference between the reactants and the transition state, can be determined, providing a quantitative measure of the reaction rate. Methods like Synchronous Transit-Guided Quasi-Newton (STQN) can be used to locate transition state structures.
For example, in a study of the aerobic oxidation of olefins where this compound was a product, DFT calculations were used to understand the role of a copper center in the catalytic complex and its influence on the reaction environment. rsc.org Such calculations can reveal how the substrate interacts with the catalyst and the electronic factors that govern the reaction's selectivity. rsc.org
Molecular Dynamics Simulations and Intermolecular Interactions
While quantum chemical calculations are excellent for describing the properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of a collection of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a dynamic picture of their movements and interactions.
For this compound, MD simulations would typically be performed in an aqueous solution to understand its solvation and interactions with water molecules and other ions. These simulations can provide insights into:
Solvation Shell Structure: How water molecules arrange themselves around the 4-acetylbenzenesulfonate anion and the sodium cation.
Ion Pairing: The tendency of the sodium cation and the sulfonate anion to form contact ion pairs or solvent-separated ion pairs.
Hydrogen Bonding: The formation and lifetime of hydrogen bonds between the sulfonate and acetyl groups of the anion and surrounding water molecules.
Transport Properties: Diffusion coefficients of the ions in solution.
The following table illustrates the kind of information that could be extracted from an MD simulation of this compound in water.
Illustrative Data from Molecular Dynamics Simulation of this compound in Water
| Parameter | Description | Illustrative Finding |
|---|---|---|
| Radial Distribution Function (g(r)) of Na+-O(sulfonate) | Describes the probability of finding a sodium ion at a certain distance from an oxygen atom of the sulfonate group. | A sharp peak at ~3.5 Å indicating a stable ion pair interaction. |
| Coordination Number of Water around Sulfonate Group | The average number of water molecules in the first solvation shell of the sulfonate group. | Approximately 6-8 water molecules. |
| Hydrogen Bond Lifetime | The average duration of a hydrogen bond between the acetyl oxygen and a water molecule. | On the order of a few picoseconds. |
| Diffusion Coefficient of 4-Acetylbenzenesulfonate Anion | A measure of the rate at which the anion moves through the solution. | ~0.5 x 10-5 cm2/s |
Prediction of Spectroscopic Signatures
Computational methods can predict various spectroscopic properties of a molecule, which is crucial for interpreting experimental spectra and identifying unknown compounds.
Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). researchgate.netnih.gov By calculating the energies of electronic transitions from the ground state to various excited states, the wavelengths of maximum absorbance (λmax) can be estimated. nih.gov The oscillator strength for each transition can also be calculated, which corresponds to the intensity of the absorption band. rsc.org
For this compound, TD-DFT could predict the π → π* transitions characteristic of the substituted benzene (B151609) ring. The presence of the acetyl and sulfonate groups would be expected to cause shifts in the absorption bands compared to unsubstituted benzene. nist.govyoutube.com
Similarly, the vibrational frequencies of the molecule can be calculated using DFT. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. By analyzing the vibrational modes, specific peaks can be assigned to the stretching and bending of particular bonds, such as the C=O stretch of the acetyl group or the S=O stretches of the sulfonate group.
The table below illustrates the type of data that would be generated from a computational prediction of the spectroscopic signatures of 4-acetylbenzenesulfonate.
Illustrative Predicted Spectroscopic Data for 4-Acetylbenzenesulfonate Anion
| Spectroscopic Technique | Predicted Parameter | Illustrative Value | Assignment |
|---|---|---|---|
| UV-Vis (TD-DFT) | λmax,1 | 215 nm | π → π* transition |
| UV-Vis (TD-DFT) | λmax,2 | 260 nm | π → π* transition (charge transfer character) |
| IR (DFT) | Vibrational Frequency | ~1685 cm-1 | C=O stretching of the acetyl group |
| IR (DFT) | Vibrational Frequency | ~1200 cm-1 | Asymmetric SO3 stretching |
| IR (DFT) | Vibrational Frequency | ~1040 cm-1 | Symmetric SO3 stretching |
Environmental Biotransformation and Remediation Research
Microbial Degradation Pathways and Intermediates
Sodium 4-acetylbenzenesulfonate (B8370360), also known as 4-sulfoacetophenone (SAP), is a transient intermediate formed during the microbial degradation of certain sulfophenylcarboxylates (SPCs). nih.gov SPCs are themselves breakdown products of linear alkylbenzene sulfonates (LAS), a major component of laundry detergents. nih.govhibiscuspublisher.com The complete mineralization of LAS is a complex, two-step process carried out by bacterial communities. asm.orgresearchgate.net In the first step, various LAS congeners are broken down into approximately 50 different SPCs. asm.orgresearchgate.net In the second step, these SPCs are further mineralized by other bacteria. asm.org
The degradation pathway involving Sodium 4-Acetylbenzenesulfonate proceeds after the initial breakdown of specific SPCs. nih.gov For instance, in the mineralization of 3-(4-sulfophenyl)butyrate (3-C4-SPC), the process involves the removal of an acetyl moiety to yield this compound. nih.gov This intermediate is then further transformed through a series of enzymatic reactions. The pathway continues with a Baeyer-Villiger monooxygenation of this compound to form 4-sulfophenyl acetate (B1210297) (SPAc). nih.govasm.org This ester is subsequently hydrolyzed, breaking it down into 4-sulfophenol and acetate. nih.govasm.orgresearchgate.net The 4-sulfophenol is then subject to further oxygenation to form 4-sulfocatechol, which undergoes ring cleavage and desulfonation, completing the breakdown of the aromatic structure. nih.gov
A key bacterial strain identified as capable of mineralizing sulfophenylcarboxylates, and thus processing this compound, is Comamonas testosteroni KF-1. nih.govasm.org This bacterium can utilize 3-(4-sulfophenyl)butyrate as a growth substrate, a process during which this compound is generated and then degraded as a transient intermediate. nih.govresearchgate.net The genes responsible for the degradation of other related sulfonated aromatic compounds, such as p-toluenesulfonate (TSA), have been found on plasmids within certain Comamonas testosteroni strains, indicating that the genetic information for these metabolic capabilities can be mobile. nih.gov For instance, in Comamonas testosteroni T-2, the genes for degrading TSA are located on the pTSA plasmid. nih.gov
The biotransformation of this compound in Comamonas testosteroni KF-1 is facilitated by a specific, inducible enzymatic system. nih.govasm.org Two key enzymes have been identified and characterized:
4-Sulfoacetophenone Baeyer-Villiger Monooxygenase (SAPMO) : This enzyme catalyzes the conversion of this compound into 4-sulfophenyl acetate. asm.orgresearchgate.net It is a strictly NADPH-dependent enzyme. nih.govasm.org The gene for this enzyme was identified in the genome of strain KF-1 and was shown to be inducibly transcribed during growth on 3-C4-SPC. researchgate.net SAPMO exhibits the highest sequence homology to phenylacetone (B166967) Baeyer-Villiger monooxygenase. researchgate.net
4-Sulfophenylacetate Esterase (SPAc esterase) : Following the action of SAPMO, this esterase catalyzes the hydrolysis of the stable 4-sulfophenyl acetate ester. asm.orgresearchgate.net This reaction cleaves the ester bond to yield 4-sulfophenol and acetate in a 1:1 molar ratio. nih.govresearchgate.net The gene for this enzyme is located directly upstream of the SAPMO gene and is also inducibly transcribed. researchgate.net
The sequential action of these two purified enzymes has been demonstrated in vitro to convert this compound, via the intermediate 4-sulfophenyl acetate, into the final products of 4-sulfophenol and acetate. researchgate.net
Ecological Implications of its Environmental Presence
The environmental presence of this compound is primarily a consequence of the widespread use and subsequent biodegradation of linear alkylbenzene sulfonate (LAS) surfactants. nih.gov With an annual production in the millions of tonnes, LAS is a major synthetic surfactant used globally in laundry detergents. nih.gov Its degradation is therefore an important environmental process. nih.gov
The appearance of this compound as an intermediate indicates an active biodegradation process of LAS-derived sulfophenylcarboxylates in various environments, such as wastewater treatment plants and riverine ecosystems. hibiscuspublisher.comresearchgate.net While many sulfonated aromatic amines can be recalcitrant, the effective breakdown of intermediates like this compound by bacteria such as Comamonas testosteroni is a crucial step in the complete mineralization of these xenobiotic compounds. nih.govresearchgate.net The efficiency of this microbial degradation prevents the accumulation of these intermediates, thereby reducing the potential for long-term environmental contamination from these widely used consumer products. researchgate.net
Applications in Advanced Materials and Catalysis Research
Role in the Development of Novel Catalytic Systems
While not typically a catalyst itself, Sodium 4-Acetylbenzenesulfonate (B8370360) serves as a crucial building block and modifier in the creation of advanced catalytic systems, particularly for reactions in aqueous media.
The performance of a metal catalyst is intrinsically linked to the design of the ligands that surround the metal center. The presence of a sulfonate group (–SO₃⁻) is a key feature for designing water-soluble catalysts, which is a major goal in green chemistry. acs.orgresearchgate.net
Researchers have successfully synthesized palladium(II) complexes with sulfonate-functionalized N-heterocyclic carbene (NHC) ligands for use in Suzuki-Miyaura cross-coupling reactions performed in water. acs.org The sulfonate groups on the ligands render the entire palladium complex soluble in water, allowing the reaction to proceed in an environmentally friendly solvent. In one study, a palladium complex featuring two cis-configured NHC ligands with sulfonate functionalities demonstrated high catalytic activity, achieving high turnover numbers (TON) for the coupling of various aryl halides. acs.org
The general principle involves incorporating a sulfonate-containing moiety, similar in function to sodium 4-acetylbenzenesulfonate, into the structure of a more complex organic molecule that will act as the ligand. This strategy has been applied to create catalysts for other important reactions as well, such as the Mizoroki–Heck reaction. acs.org The stability and reactivity of these catalysts can be fine-tuned by modifying the organic linkers, such as by using phenyl groups to enhance stability against leaching of the sulfonate group in the presence of water. mdpi.com The sulfonate group's ability to act as a ligand is a delicate balance of its capacity for hydrogen bonding and direct coordination to a metal ion. rsc.org
Table 1: Performance of a Sulfonate-Functionalized Palladium Catalyst acs.org
This table shows the catalytic outcomes for the Suzuki-Miyaura cross-coupling of different aryl halides with phenylboronic acid using a specific cis-configured bis-NHC-palladium complex with sulfonate ligands.
| Aryl Halide Substrate | Turnover Number (TON) |
| 4-Bromoacetophenone | 100,000 |
| 4-Chloroacetophenone | 37,000 |
Integration into Functional Materials Research
The distinct molecular structure of this compound, featuring a hydrophilic sulfonate "head" and a more hydrophobic acetyl-bearing benzene (B151609) "tail," makes it an excellent candidate for integration into functional materials, particularly those based on self-assembly.
Self-assembly is a process where molecules spontaneously organize into ordered structures. This behavior is central to the function of many biological and synthetic materials. Due to its amphiphilic nature, this compound and similar benzenesulfonate (B1194179) derivatives can act as surfactants. cymitquimica.com In aqueous solutions, these molecules can self-assemble to form structures like micelles or vesicles. bohrium.comnih.gov
Studies on related anionic surfactants, such as sodium dodecyl benzene sulfonate, demonstrate that these molecules form various aggregate structures in water, including globular micelles and lamellar (layered) phases. bohrium.comnih.gov The specific structure formed depends on factors like concentration and the presence of other molecules. For instance, at low concentrations, sophorolipid (B1247395) biosurfactants, when mixed with sodium dodecyl benzene sulfonate, can form small unilamellar vesicles which grow as concentration increases, eventually transitioning to other structures like disordered tubules or lamellae at higher concentrations. bohrium.com This ability to form diverse, ordered structures is critical for applications in drug delivery, nanotechnology, and the creation of novel nanomaterials.
The surfactant properties of this compound and its chemical relatives are key to their function in materials science. cymitquimica.comontosight.ai As surfactants, they can reduce the surface tension between different phases, for example, between oil and water or between a liquid and a solid surface. ontosight.ai
This property is fundamental to their use as emulsifying and dispersing agents. cymitquimica.comenaspol.eu In the context of material synthesis, this can be used to:
Create stable emulsions for processes like emulsion polymerization, a method used to produce a wide range of polymers. enaspol.eu
Improve the solubility and dispersion of hydrophobic compounds in aqueous systems, which is crucial for various chemical reactions and formulations.
Act as templates or structure-directing agents in the synthesis of porous materials, where the self-assembled surfactant structures create voids that form the material's pores after the surfactant is removed.
Research on sodium 4-ethylbenzenesulfonate (B229782), a closely related compound, confirms that it self-aggregates in aqueous solutions and can alter reaction kinetics by forming complexes with other molecules. This behavior underscores the significant impact that benzenesulfonate surfactants can have on the properties of a chemical system.
Q & A
Q. What are the standard methodologies for synthesizing Sodium 4-Acetylbenzenesulfonate, and how can purity be validated?
this compound (CAS 61827-67-6) is typically synthesized via sulfonation of 4-acetylbenzene followed by neutralization with sodium hydroxide. Key steps include:
- Sulfonation : Reacting 4-acetylbenzene with concentrated sulfuric acid under controlled temperature (40–60°C) to form the sulfonic acid intermediate.
- Neutralization : Adding sodium hydroxide to precipitate the sodium salt.
Purity validation involves: - Chromatography : HPLC or GC-MS to detect organic impurities .
- Spectroscopy : H/C NMR to confirm structural integrity .
- Elemental Analysis : Quantifying sulfur and sodium content to verify stoichiometry .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- FT-IR : Identifies functional groups (e.g., sulfonate S=O stretches at 1170–1250 cm, acetyl C=O at ~1680 cm) .
- NMR : H NMR (δ 2.6 ppm for acetyl CH, δ 7.8–8.2 ppm for aromatic protons) and C NMR (δ 200–210 ppm for carbonyl carbon) .
- Mass Spectrometry : ESI-MS in negative ion mode detects [M–Na] for molecular weight confirmation .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Keep in airtight containers at room temperature, protected from moisture and light to prevent hydrolysis or decomposition .
- Safety : Use PPE (gloves, goggles) during handling; avoid inhalation and skin contact. Neutralize spills with sodium bicarbonate .
Advanced Research Questions
Q. How can researchers design experiments to investigate the reactivity of the sulfonate group in this compound under varying pH conditions?
- Independent Variables : pH (1–14 adjusted with HCl/NaOH), temperature (20–80°C), and reaction time (0–24 hrs).
- Dependent Variables : Reaction progress (monitored via HPLC) and byproduct formation (e.g., desulfonation products via LC-MS).
- Control : Include inert atmosphere (N) to exclude oxidative side reactions.
- Methodology : Use kinetic studies to derive rate constants and Arrhenius plots for activation energy calculation .
Q. What strategies resolve contradictions in reported data on this compound’s thermal stability?
- Reproducibility Checks : Replicate experiments using identical synthesis protocols (e.g., sulfonation duration, neutralization pH) .
- Advanced Analytics : Employ TGA-DSC to compare decomposition profiles across studies. Discrepancies may arise from residual solvents or impurities, detectable via X-ray diffraction (XRD) for crystallinity analysis .
- Peer Review : Cross-validate findings with independent labs to isolate methodological biases .
Q. How can computational modeling complement experimental studies on this compound’s interaction with biomolecules?
- Molecular Dynamics (MD) : Simulate sulfonate group interactions with proteins (e.g., binding affinity to serum albumin).
- DFT Calculations : Predict electronic properties (e.g., charge distribution on sulfonate) to guide experimental design for binding assays.
- Validation : Compare computational results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .
Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicological studies of this compound?
- Non-linear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC/LC.
- ANOVA with Post Hoc Tests : Identify significant differences between treatment groups (e.g., cell viability at 24/48 hrs).
- Uncertainty Quantification : Use Monte Carlo simulations to account for measurement errors in LC-MS/MS data .
Methodological Best Practices
Q. How should raw data from this compound experiments be documented and presented?
- Appendices : Include large datasets (e.g., NMR spectra, chromatograms) in supplementary materials to maintain clarity .
- Processed Data : Highlight key results (e.g., kinetic plots, purity percentages) in the main text with error bars (±SD) .
- Metadata : Log instrument parameters (e.g., HPLC column type, MS ionization mode) to ensure reproducibility .
Q. What ethical guidelines apply to studies involving this compound in biological systems?
- Institutional Approval : Obtain ethics committee clearance for in vivo studies, specifying endpoints to minimize animal distress .
- Data Transparency : Disclose conflicts of interest and publish negative results to avoid publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
